

A Technical Guide to the Regulatory Landscape and Analysis of Methomyl

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Compound of Interest

Compound Name: Methomyl-d3

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Introduction

Methomyl is a broad-spectrum carbamate insecticide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory agencies worldwide have established strict limits for its residues in food and environmental matrices. This technical guide provides an in-depth overview of the global regulatory limits for methomyl, detailed experimental protocols for its detection, and an exploration of its primary mechanism of action through the cholinergic signaling pathway.

Regulatory Limits for Methomyl

The maximum residue limits (MRLs) for methomyl in food products are established by numerous international and national bodies to ensure consumer safety. These limits can vary significantly based on the commodity and the regulatory jurisdiction. For environmental samples, regulatory values are less standardized globally and are often issued as guidance or trigger values.

Methomyl Residue Limits in Food

The following tables summarize the MRLs for methomyl in various food commodities across different regulatory bodies. It is important to note that regulations are subject to change, and consulting the latest updates from the respective agencies is recommended.

Table 1: Methomyl Maximum Residue Limits (MRLs) in Food - International and Regional Standards

Regulatory Body	Commodity Group	MRL (mg/kg)
Codex Alimentarius	Alfalfa, hay and/or straw	20
Apples	0.3	
Asparagus	2	
Barley	2	
Beans (dry)	0.05	
Citrus fruits	1	
Cotton seed	0.2	
Grapes	0.3	
Lettuce, Head and Leaf	0.2	
Maize	0.02	
Meat (from mammals other than marine mammals)	0.02	
Milks	0.02 ^[1]	
Onions, Bulb	0.2	
Peas (pods and succulent immature seeds)	5	
Peppers	0.7	
Peppers, Chili (dried)	10	
Potato	0.02	
Soya bean (dry)	0.1	
Sugar beet	0.1	
Sweet corn (corn-on-the-cob)	0.1	
Tomato	1	
Wheat	0.2	

European Union (EU)	Most products	0.01* (LOD)[2][3][4]
Kumquats and Gherkins	Based on Codex MRLs[2][3][4]	
United States (EPA)	Alfalfa, forage	10.0
Apples	2.0	
Asparagus	8.0	
Barley, grain	0.2	
Beans, succulent	3.0	
Cabbage	5.0	
Celery	10.0	
Citrus, oil	15.0	
Corn, sweet, kernel plus cob with husks removed	0.2	
Cotton, undelinted seed	0.4	
Lettuce, head	6.0	
Onions, dry bulb	0.5	
Peanuts	0.1	
Peas, succulent	5.0	
Peppers	4.0	
Potato	0.2	
Soybean, seed	0.2	
Spinach	6.0	
Tomato	2.0	
Wheat, grain	0.2	
Canada	Broccoli, Brussels sprouts, Cabbage, Cauliflower	0.01

Sweet corn, Succulent peas	0.01	
Imported Head and Leaf Lettuce	5.0[5]	
Japan	Cabbage	0.5[6]
Most other agricultural products	Refer to Japan's Ministry of Health, Labour and Welfare for specific MRLs.	
China	Various food categories	Refer to China's National Food Safety Standards (GB 2763). [7]

* MRL set at or about the Limit of Detection (LOD) or Limit of Quantification (LOQ). Note: For the European Union, methomyl is no longer permitted for use, and MRLs for most products are set at the limit of determination (LOD), which is typically 0.01 mg/kg, though it can be 0.02 or 0.05 mg/kg depending on analytical capabilities.[2][3][4] The new MRLs were set to apply from April 8, 2024.[2][3][4] In China, the use of methomyl in agriculture is being phased out, with a ban on sales and use effective from June 1, 2026.[8]

Regulatory Limits for Methomyl in Environmental Samples

Environmental limits for methomyl are established to protect aquatic and terrestrial ecosystems. These are often presented as water quality criteria, guidelines, or trigger values. Specific soil limits are less commonly defined in regulations.

Table 2: Methomyl Limits in Environmental Samples

Region/Organization	Matrix	Limit/Value	Notes
United States (EPA)	Freshwater	Acute: 5.5 µg/L; Chronic: 0.5 µg/L[9]	Aquatic life criteria for the San Joaquin River system. The EPA has not established a national aquatic life water quality criterion for methomyl.[9]
Drinking Water	Health Advisory (Lifetime): Not established. One-Day HA: 0.03 mg/L, Ten-Day HA: 0.03 mg/L (for a 10-kg child)	The EPA's Office of Drinking Water provides health advisories as non-enforceable concentrations.	
Soil	No specific regulatory limit found.	Regulation focuses on application rates and buffer zones to prevent runoff.	
Australia	Freshwater	Trigger Value: 3.5 µg/L[10]	Moderate reliability trigger value for 95% species protection.[10]
Marine Water	Trigger Value: 3.5 µg/L[10]	Low reliability, adopted from the freshwater value.[10]	
Drinking Water	Guideline: 0.02 mg/L[7]	Based on short-term health effects.[7]	
European Union	Surface Water	No specific Environmental Quality Standard (EQS) for methomyl listed in the Water Framework Directive.	The focus is on phasing out its use.

SoilNo specific regulatory
limit found.

Experimental Protocols for Methomyl Analysis

The determination of methomyl residues in food and environmental samples typically involves extraction, cleanup, and analysis by chromatographic techniques.

Sample Preparation: Extraction and Cleanup

1. Food Samples (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

- Extraction:
 - Homogenize 10-15 g of the food sample.
 - Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).
 - Add internal standards.
 - Add QuEChERS extraction salts (e.g., MgSO_4 , NaCl, sodium citrate).
 - Shake vigorously for 1 minute and centrifuge.
- Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
 - Take an aliquot of the supernatant from the extraction step.
 - Add it to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments, though GCB may retain planar pesticides like methomyl).
 - Vortex and centrifuge.
 - The resulting supernatant is ready for analysis.

2. Soil Samples

- Extraction:
 - Weigh 25 g of a representative soil sample into an Erlenmeyer flask.
 - Thoroughly wet the sample with deionized water.
 - Add 100 mL of ethyl acetate and shake for 15 minutes.[\[11\]](#)
 - Decant the ethyl acetate through filter paper.
 - Repeat the extraction two more times with 100 mL of ethyl acetate each time.[\[11\]](#)
 - Combine the extracts and evaporate to a smaller volume (e.g., 5 mL).[\[11\]](#)
- Cleanup (Silica Gel Column Chromatography):
 - Prepare a silica gel column.
 - Load the concentrated extract onto the column.
 - Wash the column with a non-polar solvent mixture (e.g., 1:1 hexane:ethyl acetate) to remove interferences.[\[11\]](#)
 - Elute methomyl with a more polar solvent mixture (e.g., 10% methanol in ethyl acetate).[\[11\]](#)
 - Concentrate the eluate for analysis.[\[11\]](#)

3. Water Samples

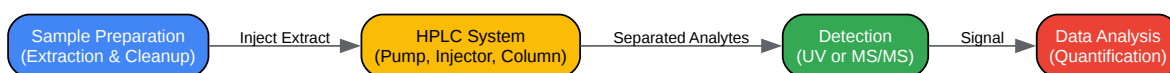
- Solid-Phase Extraction (SPE):
 - Adjust the pH of the water sample to approximately 3.
 - Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
 - Pass the water sample through the cartridge.
 - Wash the cartridge with deionized water to remove salts.

- Dry the cartridge under vacuum or with nitrogen.
- Elute methomyl with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
- Concentrate the eluate for analysis.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection

- Principle: HPLC separates methomyl from other components in the sample extract based on its affinity for the stationary phase of the column.
- Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.
 - Detection:
 - UV Detector: Methomyl has a UV absorbance maximum around 233 nm.^[10]
 - Mass Spectrometry (MS/MS): Provides higher selectivity and sensitivity, especially in complex matrices. Multiple Reaction Monitoring (MRM) is used for quantification.
- Flowchart for HPLC Analysis:



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A simplified workflow for HPLC analysis of methomyl.

2. Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

- Principle: GC is suitable for thermally stable and volatile compounds. Methomyl can be analyzed by GC, although derivatization to its more stable oxime may be necessary for improved chromatography.[\[10\]](#)
- Typical Conditions:
 - Column: A non-polar or medium-polarity capillary column.
 - Injection: Splitless or pulsed splitless injection.
 - Detection: Mass spectrometry (MS or MS/MS) is the preferred detector for its selectivity and sensitivity.
- Note: Due to methomyl's thermal lability, care must be taken with injector and oven temperatures to avoid degradation.

Mechanism of Action: Cholinergic Signaling Pathway Inhibition

Methomyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). [\[12\]](#)[\[13\]](#) AChE is crucial for the proper functioning of the nervous system in both insects and mammals.

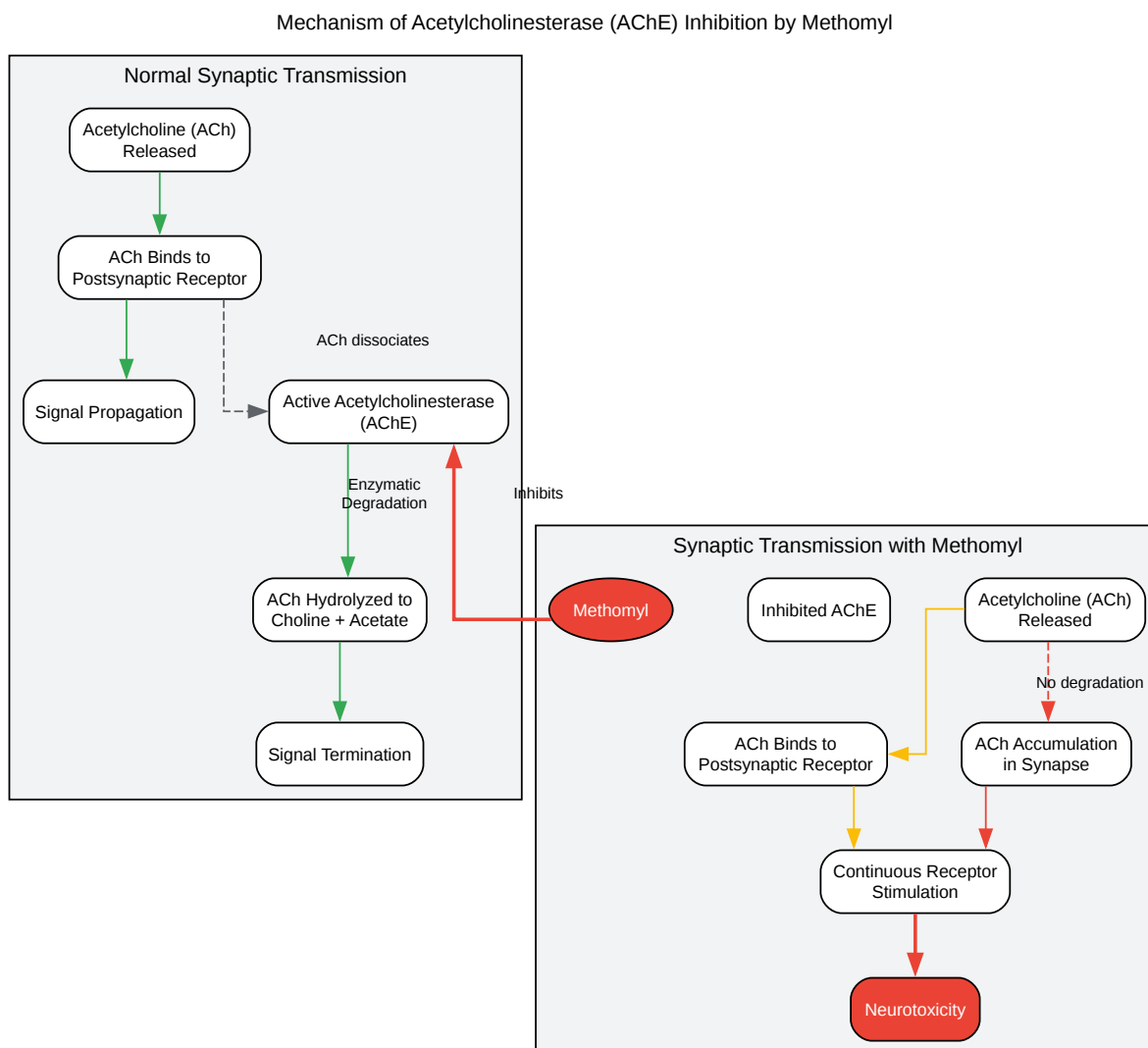
The Cholinergic Synapse

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.

Methomyl's Inhibition of Acetylcholinesterase

Methomyl acts as a reversible inhibitor of AChE. It carbamylates the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors. The overstimulation of the nervous system results in symptoms such as muscle tremors, paralysis, and ultimately, death in target pests.[\[13\]](#)[\[14\]](#)

The following diagram illustrates the inhibition of acetylcholinesterase by methomyl.



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Inhibition of acetylcholinesterase by methomyl leads to neurotoxicity.

Conclusion

The regulation of methomyl is a dynamic field, with a clear trend towards stricter controls and lower MRLs, particularly in regions like the European Union. For researchers and professionals in drug development and food safety, a thorough understanding of these regulatory limits is paramount for compliance and ensuring public health. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of methomyl residues. Furthermore, a grasp of its mechanism of action via acetylcholinesterase inhibition is fundamental to understanding its toxicological profile and the rationale behind the stringent regulations. Continuous monitoring of regulatory updates and advancements in analytical methodologies will be essential for navigating the evolving landscape of pesticide residue analysis.

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